molecular formula C8H9F2IN2O2 B2383444 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946817-36-2

2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid

Cat. No. B2383444
CAS RN: 1946817-36-2
M. Wt: 330.073
InChI Key: ZTZKBSYPXVDHPC-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the difluoromethyl group (-CF2H) and iodine atom on the pyrazole ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrazole ring, the difluoromethyl group, and the iodine atom. The electron-withdrawing nature of the difluoromethyl group and iodine atom could potentially affect the electron distribution within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the C-F bonds in the difluoromethyl group are known to be labile under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the difluoromethyl group could potentially affect its polarity, solubility, and stability .

properties

IUPAC Name

2-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-3-5(11)6(7(9)10)13(12-3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZKBSYPXVDHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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